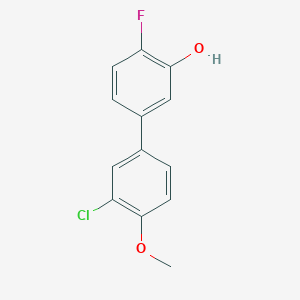
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% (5-CMP-2-FP) is a synthetic molecule that is widely used in scientific research. It is a versatile compound that has a variety of applications in the laboratory, including synthesis, biochemical and physiological studies. 5-CMP-2-FP is a white crystalline solid with a melting point of 56°C and a boiling point of 149°C. It is soluble in organic solvents such as ethanol, chloroform, and acetone.
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% is widely used in scientific research due to its versatility. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in biochemical and physiological studies, such as enzyme inhibition, receptor binding, and DNA/RNA manipulation.
Wirkmechanismus
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed to interact with a variety of molecules in the body, including proteins and enzymes. It is thought to act as an inhibitor of enzymes involved in the metabolism of drugs, hormones, and other molecules.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other molecules. It has also been shown to bind to receptors in the body, which can alter the activity of various proteins and enzymes. In addition, 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has been shown to have an effect on DNA/RNA manipulation, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its versatility. It can be used in a variety of applications, including synthesis, biochemical and physiological studies. It is also relatively easy to obtain and is relatively inexpensive. However, there are some limitations to its use. It is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is not as stable as some other compounds and can degrade over time.
Zukünftige Richtungen
The potential applications of 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% are vast and there are many possible future directions for research. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential for use in drug synthesis. In addition, further research into its use in gene manipulation and its potential for use in biotechnology is needed. Other possible future directions include the development of new synthesis methods and the development of new applications for 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95%.
Synthesemethoden
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% is synthesized by reacting 5-chloro-2-methoxyphenol with 2-fluorophenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 80°C for a period of several hours. The resulting product is a white crystalline solid that is 95% pure.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(14)7-10(13)8-2-4-11(15)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKTWMDGWVPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684421 |
Source


|
| Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-56-4 |
Source


|
| Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














